
4-Isopropylbiphenyl
説明
4-Isopropylbiphenyl is a chemical compound with the molecular formula C15H16 . It is also known as 4-(1-methylethyl)biphenyl and 4-(propan-2-yl)biphenyl .
Synthesis Analysis
The synthesis of 4-Isopropylbiphenyl involves oxidation with oxygen as the first step in the synthesis of hydroxybiphenyls . This process is similar to the synthesis of phenol from cumene using the Hock method . Another method involves the use of a CF3CH2OH/acetone 4:1 mixture .Molecular Structure Analysis
The molecular structure of 4-Isopropylbiphenyl consists of 15 carbon atoms and 16 hydrogen atoms . The average mass is 196.288 Da and the mono-isotopic mass is 196.125198 Da .Chemical Reactions Analysis
The isopropylation of biphenyl was examined over H-mordenites . The oxidation products of 4-Isopropylbiphenyl and 4,4’-diisopropylbiphenyl were analyzed using high-performance liquid chromatography .Physical And Chemical Properties Analysis
4-Isopropylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 293.9±10.0 °C at 760 mmHg, and a flash point of 133.3±9.7 °C . It has a molar refractivity of 65.0±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .科学的研究の応用
Catalysis and Reaction Engineering
4-Isopropylbiphenyl: plays a significant role in catalysis, particularly in the isopropylation of biphenyl over H-mordenites (MOR). This process is crucial for the shape-selective formation of 4,4′-diisopropylbiphenyl (4,4′-DIPB) , which is a valuable intermediate in the synthesis of advanced materials .
Material Science
In material science, 4-Isopropylbiphenyl is used as a precursor for creating polymers and composites. Its properties make it suitable for forming clear liquids with specific boiling points and densities, which are essential for various industrial applications .
Environmental Science
The compound’s role in environmental science is linked to its use in catalytic processes that can potentially reduce environmental pollutants. Its isopropylation reactions are studied to understand and improve green chemistry practices .
Analytical Chemistry
4-Isopropylbiphenyl: is utilized in chemometric modeling within analytical chemistry. It serves as a standard in the development of analytical methods and the validation of new techniques, contributing to the advancement of analytical instrumentation .
Pharmaceuticals
In the pharmaceutical industry, 4-Isopropylbiphenyl is involved in the synthesis of various medicinal compounds. Its derivatives are examined for their roles in creating pharmaceutical intermediates through selective catalytic processes .
Industrial Processes
This compound is integral to industrial processes, especially in the synthesis of hydroxy aromatic compounds. These compounds are used as substrates in the manufacturing of drugs, pigments, and polymers, showcasing the versatility of 4-Isopropylbiphenyl in industrial chemistry .
Agricultural Science
While direct applications in agriculture are not extensively documented, the chemical processes involving 4-Isopropylbiphenyl may influence the production of agrochemicals and contribute to sustainable agricultural practices .
Biomedical and Bioengineering Applications
Lastly, 4-Isopropylbiphenyl could have potential applications in biomedical and bioengineering fields. Its chemical structure may be useful in the development of new materials for medical devices and tissue engineering .
Safety And Hazards
特性
IUPAC Name |
1-phenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSHGRJUSUJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883094 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbiphenyl | |
CAS RN |
7116-95-2 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-isopropylbiphenyl?
A1: 4-Isopropylbiphenyl serves as a key intermediate in the synthesis of 4-hydroxybiphenyl [, ]. This synthesis involves the oxidation of 4-isopropylbiphenyl to form 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, which subsequently undergoes acidic decomposition to yield 4-hydroxybiphenyl [].
Q2: How is 4-isopropylbiphenyl typically synthesized?
A2: One method involves the photochemical decarbonylation of endo and exo isomers of biphenylyl methyl propanal []. While both isomers yield 4-isopropylbiphenyl, they do so through different reaction pathways.
Q3: What are the analytical techniques used to study 4-isopropylbiphenyl and its derivatives?
A3: High-performance liquid chromatography (HPLC) is commonly employed to analyze 4-isopropylbiphenyl, its oxidation products (hydroperoxides, alcohols, ketones), and unreacted starting material []. Spectroscopic characterization techniques are also utilized to analyze 4-isopropylbiphenyl derivatives [].
Q4: How does the structure of 4-isopropylbiphenyl impact its reactivity in alkylation reactions?
A4: The isopropyl group's position on the biphenyl ring influences the molecule's reactivity and selectivity in reactions like isopropylation [, ]. For instance, in the presence of H-Mordenite, 4-isopropylbiphenyl exhibits unique reactivity compared to its isomer, 3-isopropylbiphenyl, affecting the final product distribution [, ].
Q5: What is the role of zeolites in reactions involving 4-isopropylbiphenyl?
A5: Zeolites, specifically H-Mordenite, can act as shape-selective catalysts in reactions involving 4-isopropylbiphenyl [, , , ]. The pore size and structure of the zeolite influence the selectivity towards specific isomers during reactions like isopropylation of biphenyl [].
Q6: Are there any environmental concerns associated with 4-isopropylbiphenyl?
A6: While 4-isopropylbiphenyl itself hasn't been extensively studied for its environmental impact, a related compound, 4-chloro-4′-isopropylbiphenyl, has been investigated for its metabolic fate in rats due to its classification as a PCB-replacement compound []. This highlights the importance of understanding the environmental fate and potential toxicity of 4-isopropylbiphenyl and its derivatives.
Q7: How does the oxidation of 4-isopropylbiphenyl proceed?
A7: 4-Isopropylbiphenyl undergoes oxidation by reacting with oxygen, a process that can be catalyzed by N-hydroxyphthalimide [, , ]. This oxidation primarily yields 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, along with other byproducts like alcohols and ketones []. The kinetics of this reaction have been studied at various temperatures, revealing the influence of temperature on the reaction rate and selectivity [].
Q8: Has 4-isopropylbiphenyl shown potential in other applications?
A8: Interestingly, N-(2-ethylhexyl)carbazole, a molecule structurally related to 4-isopropylbiphenyl, has shown promise as a liquid scintillator for detecting fast neutrons and gamma rays []. This suggests that further exploration of 4-isopropylbiphenyl and its derivatives could reveal potential applications in materials science and detection technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







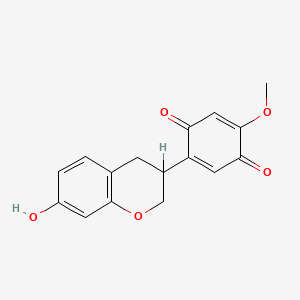

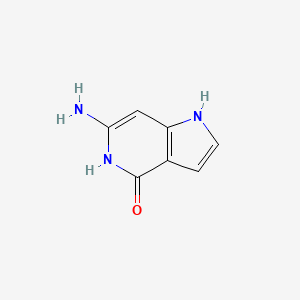
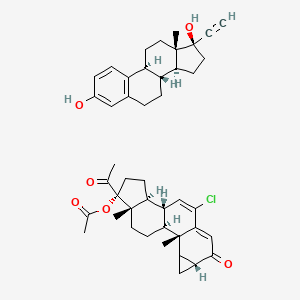

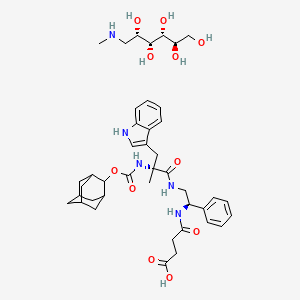

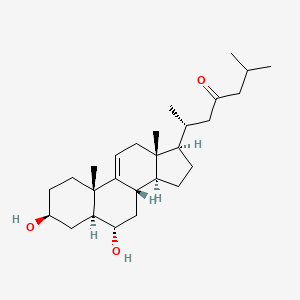

![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)